molecular formula C7H6ClNaO3S B13532765 Sodium 5-chloro-2-methoxybenzenesulfinate

Sodium 5-chloro-2-methoxybenzenesulfinate

Cat. No.: B13532765
M. Wt: 228.63 g/mol
InChI Key: PFNJOTNSYFHZDZ-UHFFFAOYSA-M
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Description

Sodium 5-chloro-2-methoxybenzenesulfinate is an organosulfur compound with the molecular formula C7H6ClNaO3S. It is a sodium salt derivative of 5-chloro-2-methoxybenzenesulfinic acid. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-chloro-2-methoxybenzenesulfinate typically involves the sulfonation of 5-chloro-2-methoxyaniline followed by neutralization with sodium hydroxide. The reaction conditions often include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the process is carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation reactors where the reaction parameters are meticulously controlled. The product is then purified through crystallization or other separation techniques to achieve high purity levels suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-chloro-2-methoxybenzenesulfinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products Formed:

Mechanism of Action

The mechanism of action of sodium 5-chloro-2-methoxybenzenesulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its sulfinic group can undergo oxidation, reduction, or substitution, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application, but generally, it interacts with other molecules through its reactive sulfinic group .

Comparison with Similar Compounds

  • Sodium 5-chloro-2-methoxybenzenesulfonate
  • Sodium 5-chloro-2-methoxybenzenesulfonamide
  • Sodium 5-chloro-2-methoxybenzenesulfoxide

Comparison: Sodium 5-chloro-2-methoxybenzenesulfinate is unique due to its sulfinic group, which provides distinct reactivity compared to sulfonates, sulfonamides, and sulfoxides. While sulfonates are more stable and less reactive, sulfinates like this compound are more versatile in synthetic applications due to their ability to participate in a wider range of chemical reactions .

Properties

Molecular Formula

C7H6ClNaO3S

Molecular Weight

228.63 g/mol

IUPAC Name

sodium;5-chloro-2-methoxybenzenesulfinate

InChI

InChI=1S/C7H7ClO3S.Na/c1-11-6-3-2-5(8)4-7(6)12(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1

InChI Key

PFNJOTNSYFHZDZ-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)[O-].[Na+]

Origin of Product

United States

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